molecular formula C8H6N2O3 B15165555 5-(1h-Imidazol-1-yl)furan-2-carboxylic acid CAS No. 597565-54-3

5-(1h-Imidazol-1-yl)furan-2-carboxylic acid

Cat. No.: B15165555
CAS No.: 597565-54-3
M. Wt: 178.14 g/mol
InChI Key: SAOQLXAQBPZZTC-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-1-yl)furan-2-carboxylic acid is a heterocyclic compound that features both imidazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The imidazole and furan rings can undergo substitution reactions, particularly with electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are frequently used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the imidazole or furan rings.

Scientific Research Applications

5-(1H-Imidazol-1-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Uniqueness: 5-(1H-Imidazol-1-yl)furan-2-carboxylic acid is unique due to the combination of both imidazole and furan rings in its structure

Properties

CAS No.

597565-54-3

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-imidazol-1-ylfuran-2-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-8(12)6-1-2-7(13-6)10-4-3-9-5-10/h1-5H,(H,11,12)

InChI Key

SAOQLXAQBPZZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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